Pterosin B
Overview
Description
Inhibition of Enzymes Associated with Alzheimer's Disease
Pterosin B, a derivative extracted from Pteridium aquilinum, has been identified as a potent inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease (AD), such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits strong blood-brain barrier permeability, which is crucial for therapeutic agents targeting brain diseases. The study demonstrates that pterosin B and related compounds could serve as scaffolds for multitarget-directed ligands (MTDLs) in AD therapeutics .
Biosynthesis Pathway
The biosynthesis of pteroside B, which is closely related to pterosin B, follows the typical pathway of sesquiterpenoids. This was confirmed by administering radioactive mevalonate to Pteridium aquilinum var. latiusculum and isolating the radioactive aglycone. The study provides insights into the biosynthetic origins of pterosins and their implications .
Cytotoxic Properties
Pterosin B has been shown to possess cytotoxic properties against HL 60 cells (human leukemia), indicating its potential use in cancer therapeutics. This discovery was part of a study that isolated various compounds from Pteris ensiformis, including new benzoyl glucosides and pterosin sesquiterpenes .
Synthesis of Deuterated Analogues
A new synthesis method for deuterated analogues of pterosin B, such as d4-pterosin B and d4-bromopterosin, has been developed. These analogues are crucial for the detection of ptaquiloside, a carcinogen present in bracken fern, by mass spectrometry. The synthesis approach yields high purity compounds that are important for both environmental analysis and biomedical applications .
Environmental Quantification
Sensitive detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for analyzing ptaquiloside and its transformation product pterosin B in soil and groundwater. These methods are significantly more sensitive than previous LC-UV methods and allow for the quantification of these compounds at environmentally relevant concentrations .
Quantitative Assessment in Bracken Fern
A quantitative method involving high-pressure liquid chromatography has been used to assess the content of ptaquiloside and pterosins A and B in bracken fern. This method is crucial for understanding the distribution of these compounds in various parts of the plant and their potential impact on the environment .
Determination in Natural Water
A new sample preservation method and a fast UPLC-MS/MS method have been developed for the quantification of ptaquiloside and pterosin B in environmental water samples. This method improves the repeatability of determinations and helps in assessing the presence of these compounds in natural water sources .
Pterosins from Pteris multifida
Research on Pteris multifida has led to the isolation of new pterosin sesquiterpenoids, including a new C(14) pterosin and dehydropterosin B. Some of these compounds have shown potent cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment .
Total Synthesis of Pterosines B and C
The total synthesis of pterosines B and C has been achieved through a process that includes Sonogashira couplings and a photochemical ring-closure step. This synthesis provides a pathway for the production of these compounds for further study and potential therapeutic use .
Scientific Research Applications
Cardioprotective Effects
- Pterosin B may play a protective role against cardiomyocyte hypertrophy, a condition characterized by an abnormal increase in cardiac muscle mass. This suggests its potential as a therapeutic candidate for heart failure-related conditions (Lee et al., 2020).
Synthesis and Structural Analysis
- Studies have focused on the stereoselective synthesis of Pterosin B, which is crucial for understanding its pharmacological properties. These syntheses provide a framework for the potential large-scale production of Pterosin B for therapeutic use (Dexter et al., 2018).
Potential in Diabetes Treatment
- Pterosin B has been explored for its antidiabetic effects, demonstrating potential therapeutic benefits in diabetes management (Hsu et al., 2013).
Alzheimer’s Disease Research
- It has been found to inhibit enzymes involved in the pathogenesis of Alzheimer’s disease, such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases. This highlights its potential role in developing treatments for Alzheimer’s (Jannat et al., 2019).
Role in Osteoarthritis
- Pterosin B may inhibit chondrocyte hypertrophy and protect against osteoarthritis, suggesting its usefulness in joint disorder therapies (Yahara et al., 2016).
Quantitative Analysis
- Efforts have been made to develop quantitative methods for assessing Pterosin B, which is essential for its potential use in pharmaceutical applications (Alonso-Amelot et al., 1992).
Antidiabetic and Anti-Diabetic Activity Validation
- Pterosin B's distribution in different species of ferns and its effects on glucose uptake and β-cell protection have been studied, offering insights into its potential anti-diabetic properties (Chen et al., 2015).
Groundwater Contamination Concerns
- While investigating Pterosin B's applications, studies have also highlighted concerns regarding its presence as a natural carcinogen in groundwater under bracken vegetation, emphasizing the need for careful consideration in its use and disposal (Clauson-Kaas et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955715 | |
Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pterosin B | |
CAS RN |
34175-96-7 | |
Record name | Pterosin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.